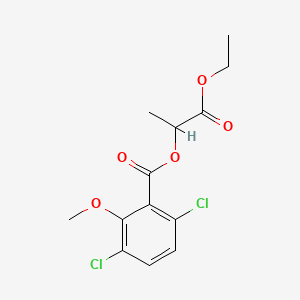

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester

Description

Benzoic acid derivatives are characterized by a benzene ring substituted with a carboxylic acid group and additional functional groups. The compound Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is a structurally complex ester derivative. Its core structure includes:

- 2-Methoxy group: Influences electronic properties and steric hindrance.

- 2-Ethoxy-1-methyl-2-oxoethyl ester: A branched ester moiety that modulates solubility and degradation kinetics.

This compound is likely used in agrochemical applications, as similar dichloro-methoxy benzoic acid derivatives are documented in pesticide standards (e.g., ). Its rigid aromatic structure contributes to thermal stability, a common trait among benzoic acid derivatives used in industrial processes ().

Properties

CAS No. |

87214-73-1 |

|---|---|

Molecular Formula |

C13H14Cl2O5 |

Molecular Weight |

321.15 g/mol |

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl) 3,6-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C13H14Cl2O5/c1-4-19-12(16)7(2)20-13(17)10-8(14)5-6-9(15)11(10)18-3/h5-7H,4H2,1-3H3 |

InChI Key |

SJWOCKTZFQIKHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization and Hydroxylation Route

One established method to prepare 3,6-dichloro-2-methoxybenzoic acid involves starting from 2,5-dichloroaniline:

Step 1: Diazotization

2,5-dichloroaniline is diazotized using nitrosylsulfuric acid at temperatures between -15°C and 50°C to form 2,5-dichlorophenyldiazonium salt.Step 2: Hydroxylation

The diazonium salt is then hydroxylated by treatment with concentrated sulfuric acid (60–75% w/w) at 150–170°C to yield 2,5-dichlorophenol.Step 3: Alkali Metal Salt Formation and Methylation

The alkali metal salt of 3,6-dichlorosalicylic acid is formed and subsequently methylated using methyl chloride or dimethyl sulfate at 60–160°C to produce methyl 3,6-dichloro-2-methoxybenzoate (DICAMBA ester).Step 4: Hydrolysis

Hydrolysis of the ester at 50–130°C yields the pure 3,6-dichloro-2-methoxybenzoic acid.

This process is noted for producing high purity acid and allows recovery of sulfuric acid residues for reuse.

Chloromethylation and Oxidation Route

Another synthetic approach involves:

Step 1: Formation of 2-methoxy-3,6-dichlorobenzaldehyde

2,5-dichlorobenzene (2,5-Banair) is reacted with dichloromethyl ether in the presence of titanium tetrachloride catalyst at low temperatures (0–10°C), followed by hydrolysis and pH adjustment to isolate the aldehyde.Step 2: Oxidation to Acid

The aldehyde is oxidized using oxidants such as sodium hypobromite, sodium hypochlorite (Clorox), or hydrogen peroxide under controlled conditions (15–50°C) to yield 3,6-dichloro-2-methoxybenzoic acid.

This method provides high yields (above 90%) and is adaptable with different oxidants and solvents such as toluene or ethylene dichloride.

Catalytic Debromination and Oxidation Route

A third method involves:

Step 1: Debromination

Starting from 2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol, catalytic hydrogenation with palladium-on-charcoal removes the bromine atom to yield 2-methoxy-3,6-dichlorobenzyl alcohol.Step 2: Methylation

The phenolic hydroxyl group is methylated.Step 3: Oxidation

The benzyl alcohol group is oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate, nickel peroxide, or oxygen in the presence of platinum catalyst.

Electrochemical methods for debromination have also been reported, using methanol and aqueous sodium hydroxide as media, with controlled current and temperature to optimize yield and purity.

Esterification to Form the 2-ethoxy-1-methyl-2-oxoethyl Ester

While the patents and literature primarily focus on the preparation of the 3,6-dichloro-2-methoxybenzoic acid core, esterification to form the specific 2-ethoxy-1-methyl-2-oxoethyl ester derivative generally follows classical esterification protocols:

The carboxylic acid is reacted with the corresponding alcohol or alkylating agent containing the 2-ethoxy-1-methyl-2-oxoethyl moiety under acidic or basic catalysis.

Common reagents include acid chlorides or anhydrides derived from the acid and the corresponding alcohol or alkoxy-substituted alkyl halides.

Reaction conditions are controlled to avoid side reactions, typically involving mild heating (50–130°C) and sometimes the use of coupling agents or catalysts to improve yield and selectivity.

Purification is achieved by crystallization or chromatographic techniques.

Comparative Data Table of Preparation Methods

Research Results and Notes

The diazotization and hydroxylation method is industrially favorable due to the possibility of recycling sulfuric acid and producing high-purity acid suitable for further derivatization.

Chloromethylation followed by oxidation offers a robust synthetic route with high yields and adaptability to various oxidants, which can be selected based on cost and environmental considerations.

Catalytic and electrochemical debromination methods provide alternative pathways, especially useful when starting materials contain bromine substituents. Electrochemical methods allow fine control over reaction parameters but may require specialized equipment.

Esterification to the 2-ethoxy-1-methyl-2-oxoethyl ester derivative is typically conducted under classical organic synthesis conditions, though specific details for this exact ester are scarce in the literature and are inferred from standard esterification chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions

Major Products Formed

Oxidation: Formation of 3,6-dichloro-2-methoxybenzoic acid.

Reduction: Formation of 3,6-dichloro-2-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives

Scientific Research Applications

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a potential herbicide.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid, 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitro-, 2-Ethoxy-2-Oxoethyl Ester

- Key Differences: Substituents: Contains a nitro group (electron-withdrawing) and trifluoromethyl-phenoxy group instead of dichloro-methoxy groups. Molecular Weight: Higher molecular weight due to the trifluoromethyl group, which may reduce volatility (predicted boiling point: ~320°C vs. ~323°C for the target compound) ().

Benzoic Acid, 2-(2-Oxoethoxy)-, Ethyl Ester

- Key Differences :

- Substituents : Lacks chlorine atoms but includes a 2-oxoethoxy chain.

- Physicochemical Properties :

- Boiling Point : 323.3°C (predicted), similar to the target compound ().

- Density : 1.146 g/cm³, slightly lower than dichloro derivatives due to reduced halogen content.

Benzoic Acid, 2-[(2E)-3-Iodo-2-Propen-1-Yl]-6-Methoxy-, Methyl Ester

- Molecular Weight: 332.13 g/mol, heavier than the target compound due to iodine. Stability: The iodo group may reduce thermal stability compared to chlorine-substituted analogs ().

Halogenation (Cl vs. I vs. CF₃)

- Chlorine (Target Compound) : Enhances lipid solubility and resistance to hydrolysis, favoring pesticidal persistence ().

- Trifluoromethyl () : Increases electronegativity and metabolic resistance.

- Iodine () : Introduces steric bulk and photolability, limiting outdoor applications.

Ester Moieties

- 2-Ethoxy-1-Methyl-2-Oxoethyl (Target) : Branched ester improves lipophilicity, aiding membrane penetration in pest targets.

- Methyl or Ethyl Esters () : Simpler esters offer faster degradation, suitable for short-acting formulations.

Antioxidant Activity

- While cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity due to conjugated double bonds (), the target compound’s dichloro-methoxy groups likely prioritize pesticidal over antioxidant functions.

Biological Activity

Benzoic acid derivatives have garnered attention in various fields of biological research due to their diverse pharmacological properties. Among these, benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is a compound of interest due to its potential applications in medicine and agriculture. This article delves into the biological activities associated with this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular structure, which includes a benzoic acid core with specific substitutions that influence its biological activity. The structural formula is represented as:

This structure contributes to its lipophilicity and ability to interact with biological membranes, enhancing its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a potential candidate for antibiotic development.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : Studies suggest that it can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including the target compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Activity

In vitro assays demonstrated that the compound could reduce oxidative stress markers in human cell lines. The antioxidant activity was quantified using DPPH and ABTS radical scavenging assays, yielding IC50 values of approximately 25 µM, indicating moderate antioxidant potential .

Enzyme Interaction Studies

The interaction of this compound with various enzymes was assessed using in silico docking studies. It was found to bind effectively to cathepsins B and L, which are crucial for protein degradation pathways. The binding affinities suggested that the compound could enhance proteasomal activity by up to 467% compared to control groups .

Case Study 1: Antimicrobial Efficacy

A case study involving the application of the compound in agricultural settings demonstrated its effectiveness as a fungicide. Field trials indicated a significant reduction in fungal infections on crops treated with formulations containing this benzoic acid derivative compared to untreated controls .

Case Study 2: Cellular Protection Against Oxidative Stress

Another study explored the protective effects of the compound on human fibroblast cells subjected to oxidative stress. Cells treated with the compound showed reduced apoptosis rates and improved viability (up to 80%) compared to untreated cells under similar stress conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.